2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane CAS number
2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane CAS number
An In-depth Technical Guide to 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane, a fluorinated aromatic ether containing a dioxolane moiety. While specific research on this compound is limited, this document synthesizes available data on its chemical identity, plausible synthetic routes, and potential applications based on the well-established chemistry of related compounds. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science who are interested in the unique properties conferred by the combination of a trifluorophenoxy group and a dioxolane ring.
Compound Identification and Physicochemical Properties
2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane is a chemical entity characterized by a 3,4,5-trifluorophenoxy group linked via an ethyl bridge to a 1,3-dioxolane ring. The presence of multiple fluorine atoms is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
| Identifier | Value |
| CAS Number | 1443341-95-4 |
| Molecular Formula | C₁₁H₁₁F₃O₃ |
| Molecular Weight | 248.19 g/mol |
| SMILES | FC1=C(F)C(OCCC2OCCO2)=C(F)C=C1 |
| InChI | InChI=1S/C11H11F3O3/c12-7-5-8(13)10(9(14)6-7)17-4-3-11-15-1-2-16-11/h5-6,11H,1-4H2 |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis would likely commence with the reaction of 3,4,5-trifluorophenol with a suitable two-carbon electrophile bearing a protected aldehyde, followed by deprotection and acetalization. A more direct approach would be the etherification of 3,4,5-trifluorophenol with 2-(2-bromoethyl)-1,3-dioxolane.
Step 1: Williamson Ether Synthesis
3,4,5-Trifluorophenol is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophile then undergoes an Sₙ2 reaction with 2-(2-bromoethyl)-1,3-dioxolane to yield the target molecule.
Caption: Proposed Williamson ether synthesis pathway.
Step 2: Acetalization (Alternative Pathway)
An alternative route involves the initial synthesis of 3-(3,4,5-trifluorophenoxy)propanal. This aldehyde is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclic acetal (dioxolane).[3]
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the Williamson ether synthesis approach:
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To a solution of 3,4,5-trifluorophenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added a slight excess of a base such as potassium carbonate (1.5 eq).
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The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the phenoxide.
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2-(2-Bromoethyl)-1,3-dioxolane (1.1 eq) is added to the reaction mixture.
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The reaction is heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel to yield the pure 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane.
Potential Applications in Drug Development
The 1,3-dioxolane ring is a common motif in many biologically active compounds, serving as both a pharmacophore and a bioisostere for other functional groups.[4] Its presence can enhance the therapeutic index of a drug by modifying its solubility, metabolic stability, and receptor binding affinity.[4]
As a Modulator of Biological Activity
The incorporation of a dioxolane ring has been shown to impart a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[5][6] The trifluorinated phenyl group in the target molecule is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Potential as an Ergosterol Biosynthesis Inhibitor
Several studies have demonstrated that compounds containing a 1,3-dioxolane ring can act as inhibitors of ergosterol biosynthesis, a key pathway in fungi.[7] Molecular docking studies of related compounds have shown that the dioxolane moiety can interact with the active site of fungal CYP51 P450.[7] This suggests that 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane could be investigated as a potential antifungal agent.
Caption: Potential applications based on structural features.
Overcoming Multidrug Resistance
Derivatives of 1,3-dioxolane have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy.[8] The overexpression of P-glycoprotein (P-gp) is a major cause of MDR, and certain dioxolane-containing compounds have been shown to interact with P-gp and resensitize cancer cells to antitumor agents.[8]
Safety and Handling
Specific safety data for 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane is not available. However, based on the safety profiles of related dioxolane compounds, appropriate precautions should be taken.[9][10][11][12]
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[10]
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First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[9] If skin contact occurs, wash with soap and water.[12] If inhaled, move to fresh air. In case of ingestion, do not induce vomiting and seek immediate medical attention.[9]
Conclusion
2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane is a compound with significant potential in the fields of medicinal chemistry and drug development. While direct experimental data is scarce, its structural features—a trifluorinated aromatic ring and a dioxolane moiety—suggest a range of possible biological activities. This guide provides a foundational understanding of its synthesis, potential applications, and safe handling, and it is hoped that it will stimulate further research into this promising molecule.
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Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC. (URL: [Link])
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